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molecular formula C8H8N2O4 B029004 Methyl 2-amino-3-nitrobenzoate CAS No. 57113-91-4

Methyl 2-amino-3-nitrobenzoate

Cat. No. B029004
M. Wt: 196.16 g/mol
InChI Key: HDCLJQZLTMJECA-UHFFFAOYSA-N
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Patent
US07727992B2

Procedure details

To a solution of 2.23 g (10.4 mmol) of 2-amino-3-nitro-benzoic acid methyl ester in 12 mL of acetic acid was added dropwise over 5 minutes a solution of 0.53 mL (10.4 mmol, 1 eq) of bromine in 2 mL of acetic acid. The mixture was stirred at room temperature for 30 minutes and poured into 100 grams of ice. The precipitated yellow solid was collected by suction filtration and dried to afford 2.50 g (82%) of the title compound as a yellow solid. 1H NMR (CDCl3) δ 3.95 (s, 3H), 8.35 (br s, 2H), 8.6 (d, 1H).
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[C:5]=1[NH2:13].[Br:15]Br>C(O)(=O)C>[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[C:8]([Br:15])[CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[C:5]=1[NH2:13]

Inputs

Step One
Name
Quantity
2.23 g
Type
reactant
Smiles
COC(C1=C(C(=CC=C1)[N+](=O)[O-])N)=O
Name
Quantity
0.53 mL
Type
reactant
Smiles
BrBr
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice
Quantity
100 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated yellow solid was collected by suction filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(C1=C(C(=CC(=C1)Br)[N+](=O)[O-])N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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